molecular formula C16H21N3O B3361560 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one CAS No. 922497-33-4

2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3361560
CAS No.: 922497-33-4
M. Wt: 271.36 g/mol
InChI Key: QFHKIICDUJPDPY-UHFFFAOYSA-N
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Description

2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound belonging to the imidazolone class This compound features a fused imidazole ring system with various substituents, including a cyclobutyl group, a phenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification techniques are optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia or amines, and electrophiles like alkyl halides, are typically employed.

Major Products Formed

The major products formed from these reactions include oxidized imidazolones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule

Medicine

The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on various diseases, including its possible use as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyclopropyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one

  • 2-Amino-5-cyclobutyl-5-phenyl-3-ethyl-3,5-dihydro-4H-imidazol-4-one

  • 2-Amino-5-cyclobutyl-5-phenyl-3-butyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the cyclobutyl group, in particular, may confer distinct chemical properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

2-amino-5-cyclobutyl-5-phenyl-3-propylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-11-19-14(20)16(18-15(19)17,13-9-6-10-13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKIICDUJPDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(N=C1N)(C2CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739809
Record name 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922497-33-4
Record name 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one

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